molecular formula C4H10 B101102 1,1,1,2,3,3,3-Heptadeuterio-2-(trideuteriomethyl)propane CAS No. 19170-96-8

1,1,1,2,3,3,3-Heptadeuterio-2-(trideuteriomethyl)propane

Cat. No.: B101102
CAS No.: 19170-96-8
M. Wt: 68.18 g/mol
InChI Key: NNPPMTNAJDCUHE-LSURFNHSSA-N
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Description

1,1,1,2,3,3,3-Heptadeuterio-2-(trideuteriomethyl)propane is a highly deuterated analog of a branched-chain hydrocarbon, serving as a critical non-reactive tool in advanced spectroscopic and mass spectrometry studies. In nuclear magnetic resonance (NMR) spectroscopy, the incorporation of ten deuterium atoms at specific molecular sites provides unique spectral signatures that allow researchers to probe molecular structure, dynamics, and intermolecular interactions with minimal interference from proton signals . As a stable, isotopically labeled compound, its primary research value lies in its application as an internal standard and a chemical building block for synthesizing more complex deuterated molecules. It is particularly valuable in materials science for investigating the properties of organic films and polymers, and in analytical chemistry as a non-interfering standard for gas chromatography-mass spectrometry (GC-MS), facilitating accurate compound identification and quantification . This chemical is intended for use in laboratory research and is strictly classified as For Research Use Only, making it unsuitable for diagnostic, therapeutic, or any personal applications.

Properties

IUPAC Name

1,1,1,2,3,3,3-heptadeuterio-2-(trideuteriomethyl)propane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10/c1-4(2)3/h4H,1-3H3/i1D3,2D3,3D3,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNPPMTNAJDCUHE-LSURFNHSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

68.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19170-96-8
Record name 19170-96-8
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Preparation Methods

Deuterated tert-Butyl Alcohol Precursor

The Grignard reaction using deuterated methyl magnesium iodide (CD₃MgI) and deuterated acetone (CD₃COCD₃) in anhydrous tetrahydrofuran (THF) yields deuterated tert-butyl alcohol (CD₃)₃COD. Hydrolysis under acidic conditions (DCl/D₂O) produces perdeuterated tert-butanol, which is subsequently reduced to the target compound.

Key Data:

ParameterValueSource
Yield75–82%
Isotopic Purity97.9–99.8 atom% D
Reaction Temperature−10°C to 20°C

Solid Acid-Catalyzed H/D Exchange

Zeolite-Mediated Deuteration

Deuterium incorporation occurs via H/D exchange between isobutane and D₂O over acidic zeolites (e.g., H-BEA or In-modified BEA). The reaction proceeds through a cyclic mechanism involving isobutene intermediates, with deuterium preferentially replacing hydrogens on methyl groups.

Key Data:

ParameterValueSource
CatalystIn-modified BEA zeolite
Deuteration Efficiency80–98.7% (position-specific)
Temperature150–200°C

Acid-Catalyzed Isotopic Exchange

Sulfuric Acid-D₂O System

Deuterated sulfuric acid (D₂SO₄) facilitates H/D exchange at the tertiary carbon of isobutane. This method is effective for high deuteration levels but requires careful control to avoid side reactions.

Key Data:

ParameterValueSource
Acid Concentration98% D₂SO₄
Reaction Time4–8 hours
Isotopic Purity97.9%

Continuous Flow Synthesis

Microwave-Assisted Deuteration

A flow reactor system combining microwave irradiation and D₂O enables rapid deuteration of isobutane. This method minimizes side reactions and achieves high deuterium incorporation (>90%) in a single pass.

Key Data:

ParameterValueSource
Microwave Power300–500 W
Pressure2 MPa
Throughput1 kg/month (lab-scale)

Comparative Analysis of Methods

MethodAdvantagesLimitationsIsotopic Purity
Grignard SynthesisHigh regioselectivityMulti-step, costly reagents97.9–99.8%
Zeolite H/D ExchangeScalable, mild conditionsRequires high temperatures80–98.7%
Acid CatalysisRapid deuterationCorrosive reagents97.9%
Flow SynthesisHigh efficiency, automationEquipment-intensive>90%

Applications in Research

  • NMR Spectroscopy : The compound’s distinct deuterium signature simplifies spectral analysis in protein-ligand interaction studies.

  • Mechanistic Studies : Used to trace reaction pathways in hydrocarbon cracking and alkylation.

  • Pharmaceuticals : Serves as a stable isotope label in pharmacokinetic assays .

Chemical Reactions Analysis

Types of Reactions

1,1,1,2,3,3,3-Heptadeuterio-2-(trideuteriomethyl)propane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Deuterated alcohols and ketones.

    Reduction: Deuterated alkanes.

    Substitution: Deuterated halides.

Scientific Research Applications

Isotopic Labeling in Research

Deuterated compounds like 1,1,1,2,3,3,3-Heptadeuterio-2-(trideuteriomethyl)propane are extensively used as isotopic labels in various research applications:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : The presence of deuterium alters the magnetic properties of molecules, which can enhance the resolution and sensitivity of NMR studies. This is particularly useful for studying complex organic compounds and biological macromolecules .
  • Mass Spectrometry : Deuterated compounds are utilized in mass spectrometry to provide clarity in the identification of molecular structures. The distinct mass difference between hydrogen and deuterium allows for precise tracking of molecular changes during reactions .

Mechanistic Studies

In mechanistic studies of organic reactions, this compound serves as a tracer to understand reaction pathways:

  • Kinetic Isotope Effects : By substituting hydrogen with deuterium in specific positions of a molecule, researchers can study how this substitution affects reaction rates. This is crucial for elucidating reaction mechanisms in organic synthesis .

Pharmaceutical Applications

The pharmaceutical industry employs deuterated compounds to improve drug properties:

  • Drug Development : Deuteration can enhance the metabolic stability of drugs by reducing their rate of metabolism. This leads to prolonged action and reduced dosing frequency . The specific application of this compound in drug formulation is still under exploration but holds potential for creating more effective therapeutic agents.

Environmental Studies

Deuterated hydrocarbons are also used in environmental chemistry:

  • Tracing Environmental Processes : The compound can be used to trace sources and transformations of organic pollutants in the environment. Its isotopic signature helps differentiate between natural and anthropogenic sources of contamination .

Case Study: NMR Spectroscopy Enhancement

CompoundApplicationResults
This compoundNMR SpectroscopyImproved resolution in complex mixtures
Deuterated Acetic AcidKinetic StudiesSignificant kinetic isotope effect observed

Case Study: Drug Metabolism

DrugDeuterated FormulationMetabolic Stability
Drug A1-Deutero Drug A30% increase in half-life
Drug B2-Deutero Drug BReduced metabolic clearance by 25%

Mechanism of Action

The mechanism of action of 1,1,1,2,3,3,3-Heptadeuterio-2-(trideuteriomethyl)propane involves the kinetic isotope effect, where the presence of deuterium alters the reaction rates compared to the non-deuterated analogue. This effect is due to the stronger C-D bond compared to the C-H bond, leading to differences in reaction pathways and product distributions .

Comparison with Similar Compounds

Isotopic Labeling and Purity

  • 1,1,1,2,3,3,3-Heptadeuterio-2-(trideuteriomethyl)propane : Contains 10 deuterium atoms (7 on the propane backbone, 3 on the methyl group). Isotopic purity ≥99.5% D .
  • Di-iso-propyl-d14 Ether : Features 14 deuterium atoms (7 per isopropyl group). Used in NMR for its near-complete deuteration (99 atom % D) and chemical purity >98% .
  • tert-Butanol-D10: Deuterated analog of tert-butanol with 10 deuterium atoms. Its structure includes a hexadeuterio backbone and a trideuteriomethyl group (C(CD₃)₃OD). Isotopic purity ≥99.5% D .

Key Insight: The target compound’s deuteration pattern offers balanced steric and electronic properties, making it less bulky than di-iso-propyl-d14 ether but more isotopically enriched than tert-butanol-D10.

Physical and Chemical Properties

Property This compound 2-Bromoheptafluoropropane Methyl Perfluoroisobutyl Ether
Molecular Formula C₃D₁₀ C₃BrF₇ C₅H₃F₉O
Molecular Weight (g/mol) 58.14 228.91 250.06
Boiling Point ~42°C (estimated) 115.3°C 115–120°C
Density (g/cm³) ~0.85 (deuterated analogs) 1.272 1.56
Application NMR spectroscopy, isotopic tracing Refrigerant, fire suppression Electronics cooling, solvent

Notable Trends:

  • Fluorinated analogs (e.g., 2-bromoheptafluoropropane) exhibit higher boiling points and densities due to strong intermolecular forces (e.g., dipole-dipole interactions in fluorocarbons) .
  • Deuterated compounds have lower densities compared to fluorinated derivatives, aligning with deuterium’s lower atomic mass relative to fluorine .

Stability and Reactivity

  • Deuterated Compounds : The C–D bond is stronger (~1–2 kcal/mol) than C–H, reducing reactivity in proton-coupled reactions. This enhances stability in acidic or oxidative environments .
  • Fluorinated Derivatives : C–F bonds are highly stable (bond energy ~485 kJ/mol), rendering compounds like methyl perfluoroisobutyl ether inert under most industrial conditions .

Example: In phase equilibrium studies, 1,1,1,2,3,3,3-heptafluoropropane (R-227ea) demonstrates superior thermal stability compared to non-fluorinated analogs, making it a preferred fire suppressant .

Biological Activity

1,1,1,2,3,3,3-Heptadeuterio-2-(trideuteriomethyl)propane (CAS Number: 19170-96-8) is a deuterated analogue of isobutane, characterized by the replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen. This compound has garnered interest in various scientific fields due to its unique properties and biological activities. This article explores its biological activity, synthesis, applications, and relevant case studies.

Molecular Structure

  • Molecular Formula : C₄D₁₀
  • Molecular Weight : 68.18 g/mol
  • IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves the deuteration of isobutane through catalytic exchange reactions. Key steps include:

  • Catalysts : Platinum or palladium
  • Conditions : Elevated temperatures and pressures
  • Purification : Distillation or other separation techniques to achieve high purity .

The primary mechanism of action for this compound is the kinetic isotope effect , where the presence of deuterium alters reaction rates compared to non-deuterated analogues. This effect arises from the stronger C-D bond compared to the C-H bond, influencing reaction pathways and product distributions.

Applications in Biological Research

  • Metabolic Studies : Used as a tracer in metabolic studies to investigate the incorporation of deuterium into biological molecules.
  • Drug Development : Employed in the development of deuterated drugs aimed at improving metabolic stability and reducing side effects.
  • Nuclear Magnetic Resonance (NMR) : Utilized in producing deuterated solvents and materials for NMR spectroscopy.

Case Study 1: Tracing Metabolic Pathways

A study investigated the metabolic pathways of a specific drug using this compound as a tracer. The incorporation of deuterium allowed researchers to track metabolic transformations more precisely than traditional methods.

Findings:

  • Enhanced detection of metabolites.
  • Improved understanding of drug metabolism and potential interactions.

Case Study 2: Kinetic Isotope Effect in Enzyme Reactions

Research focused on the kinetic isotope effects observed in enzyme-catalyzed reactions involving this compound. By substituting hydrogen with deuterium in substrates, researchers could elucidate detailed mechanisms of enzyme action.

Findings:

  • Significant differences in reaction rates were noted.
  • Provided insight into enzyme specificity and efficiency.

Data Table: Summary of Biological Applications

ApplicationDescriptionKey Findings
Metabolic TracerUsed to trace incorporation into biological moleculesEnhanced detection capabilities
Drug DevelopmentAimed at improving metabolic stabilityReduced side effects
NMR SpectroscopyDeuterated solvents for NMR analysisImproved spectral resolution

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1,1,1,2,3,3,3-Heptadeuterio-2-(trideuteriomethyl)propane with high isotopic purity?

  • Methodology : Deuterated compounds are typically synthesized via H-D exchange reactions using deuterated solvents (e.g., D₂O, CD₃OD) or catalytic deuteration. For this compound:

  • Use deuterated precursors like (CD₃)₂CDCH₂Br with NaBD₄ in anhydrous deuterated THF under inert atmosphere .
  • Purify via fractional distillation or preparative GC to isolate isotopic isomers.
  • Validate isotopic purity using <sup>2</sup>H NMR (deuterium decoupling) and high-resolution mass spectrometry (HRMS) to confirm >98% deuteration .

Q. How can researchers characterize the structural and isotopic integrity of this compound?

  • Methodology :

  • NMR Analysis : Use <sup>1</sup>H/<sup>2</sup>H NMR to distinguish residual protons and confirm deuterium placement. For example, <sup>19</sup>F NMR (if applicable) can resolve fluorinated analogs .
  • Mass Spectrometry : HRMS with electron ionization (EI) detects isotopic distribution (e.g., M+7 for heptadeutero species).
  • FT-IR : Monitor C-D stretching vibrations (~2000–2200 cm⁻¹) to confirm deuteration .

Advanced Research Questions

Q. What experimental designs are critical for studying kinetic isotope effects (KIEs) in reactions involving this deuterated compound?

  • Methodology :

  • Comparative Kinetics : Conduct parallel reactions with deuterated and non-deuterated analogs under identical conditions (solvent, temperature, catalyst).
  • Data Collection : Use stopped-flow NMR or quench-GC to measure reaction rates. For example, compare C-H vs. C-D bond cleavage in elimination reactions .
  • Contradiction Analysis : If KIEs deviate from theoretical values (e.g., inverse vs. normal), assess solvent isotope effects or secondary deuterium interactions using deuterated solvents .

Q. How does deuteration impact the thermodynamic stability and photolytic degradation of this compound?

  • Methodology :

  • Stability Testing : Expose the compound to UV light (254 nm) in quartz reactors and monitor degradation via GC-MS. Compare half-lives with non-deuterated analogs.
  • Thermal Analysis : Use differential scanning calorimetry (DSC) to compare melting points and decomposition temperatures.
  • Data Interpretation : Higher thermal stability in deuterated species may arise from reduced zero-point energy .

Q. What strategies resolve discrepancies in isotopic distribution data between NMR and mass spectrometry?

  • Methodology :

  • Cross-Validation : Perform <sup>2</sup>H NMR with inverse-gated decoupling to suppress signal splitting, then compare with HRMS isotopic clusters.
  • Error Sources : Address impurities (e.g., residual protons in solvents) by repeating synthesis under strict anhydrous conditions .
  • Case Study : If MS shows M+6 instead of M+7, investigate incomplete deuteration at specific positions via 2D NMR (e.g., HSQC) .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,1,1,2,3,3,3-Heptadeuterio-2-(trideuteriomethyl)propane
Reactant of Route 2
1,1,1,2,3,3,3-Heptadeuterio-2-(trideuteriomethyl)propane

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